molecular formula C11H21NO3 B13563111 2-Acetamido-3,3-diethylpentanoicacid

2-Acetamido-3,3-diethylpentanoicacid

Cat. No.: B13563111
M. Wt: 215.29 g/mol
InChI Key: JPCPFKBKFKYPIF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Acetamido-3,3-diethylpentanoicacid is an organic compound that belongs to the class of amino acids It is characterized by the presence of an acetamido group attached to a pentanoic acid backbone with two ethyl groups at the third carbon position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Acetamido-3,3-diethylpentanoicacid typically involves the acylation of 3,3-diethylpentanoic acid with acetic anhydride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. The use of catalysts such as Lewis acids can further enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions: 2-Acetamido-3,3-diethylpentanoicacid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the acetamido group to an amine.

    Substitution: The acetamido group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Substitution reactions often require the use of strong acids or bases as catalysts.

Major Products:

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-Acetamido-3,3-diethylpentanoicacid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be incorporated into peptides and proteins to study their structure and function.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Acetamido-3,3-diethylpentanoicacid involves its interaction with specific molecular targets. The acetamido group can form hydrogen bonds with enzymes and receptors, modulating their activity. The ethyl groups provide hydrophobic interactions that can enhance the binding affinity of the compound to its targets. These interactions can influence various biochemical pathways, leading to the observed effects of the compound.

Comparison with Similar Compounds

  • 2-Acetamido-3,3-dimethylpentanoic acid
  • 2-Acetamido-3,3-diethylbutanoic acid
  • 2-Acetamido-3,3-diethylhexanoic acid

Comparison: 2-Acetamido-3,3-diethylpentanoicacid is unique due to the presence of two ethyl groups at the third carbon position, which provides distinct steric and electronic properties compared to its analogs. This uniqueness can result in different reactivity and binding affinities, making it a valuable compound for specific applications in research and industry.

Properties

Molecular Formula

C11H21NO3

Molecular Weight

215.29 g/mol

IUPAC Name

2-acetamido-3,3-diethylpentanoic acid

InChI

InChI=1S/C11H21NO3/c1-5-11(6-2,7-3)9(10(14)15)12-8(4)13/h9H,5-7H2,1-4H3,(H,12,13)(H,14,15)

InChI Key

JPCPFKBKFKYPIF-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)(CC)C(C(=O)O)NC(=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.